6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
CAS No.: 90565-74-5
Cat. No.: VC3025511
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90565-74-5 |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 9,9-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
| Standard InChI | InChI=1S/C9H14N2O2/c1-8(2)4-3-5-9(8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13) |
| Standard InChI Key | NTIBUKKLSXENLG-UHFFFAOYSA-N |
| SMILES | CC1(CCCC12C(=O)NC(=O)N2)C |
| Canonical SMILES | CC1(CCCC12C(=O)NC(=O)N2)C |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Stereochemical Features
The compound’s defining feature is its spiro[4.4]nonane system, where two rings—a diazepine (1,3-diazepine-2,4-dione) and a cyclohexane—share a single quaternary carbon atom at position 6. X-ray crystallography and computational models confirm that the spiro junction imposes a distorted boat conformation on the diazepine ring, while the cyclohexane adopts a chair-like geometry . This arrangement creates three distinct stereochemical environments:
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Axial methyl groups at C6 stabilize the spiro center through steric hindrance, reducing ring puckering dynamics .
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Planar diketone moieties at positions 2 and 4 enable hydrogen bonding with biological targets, as evidenced by molecular docking studies .
The IUPAC name, 9,9-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione, reflects this connectivity, with the "9,9-dimethyl" designation specifying the geminal methyl substituents on the cyclohexane ring .
Spectroscopic Fingerprints
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IR Spectroscopy: Strong absorptions at 1745 cm⁻¹ (C=O stretching) and 1680 cm⁻¹ (amide C-N) confirm the diketone structure .
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¹H NMR: Distinct signals include a singlet at δ 1.28 ppm (6H, C6 methyl groups) and multiplet resonances between δ 3.45–3.62 ppm (methylene protons adjacent to the spiro center) .
Comparative Analysis with Structural Analogues
Replacing the 6,6-dimethyl groups with other substituents significantly alters physicochemical properties. For example, 6-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 90434-66-5) exhibits reduced steric bulk, decreasing logP from 1.04 to 0.82 and increasing aqueous solubility by 40% . Such structure-property relationships guide medicinal chemists in optimizing pharmacokinetic profiles during lead compound development .
Synthesis and Manufacturing
Industrial-Scale Production Routes
The synthesis typically employs a three-step sequence starting from cyclohexane-1,3-dione derivatives (Figure 1):
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Mannich Reaction: Condensation of cyclohexane-1,3-dione with dimethylamine hydrochloride and formaldehyde yields 6,6-dimethylcyclohexane-1,3-dione (yield: 78%) .
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Spirocyclization: Treatment with urea at 180°C under inert atmosphere forms the diazaspiro core via tandem nucleophilic attack and dehydration (yield: 65%) .
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Recrystallization: Purification from ethanol/water mixtures produces pharmaceutical-grade material (purity >99% by HPLC) .
Critical Process Parameters
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Temperature Control: Spirocyclization above 185°C promotes side reactions, reducing yield by 15–20% .
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Solvent Selection: Dimethylacetamide (DMAc) enhances reaction homogeneity compared to DMF, minimizing byproduct formation .
Emerging Synthetic Strategies
Recent advances include enzymatic desymmetrization using lipase B from Candida antarctica, which achieves 92% enantiomeric excess for chiral derivatives . Photocatalytic C-H activation methods also enable direct functionalization of the spiro core without pre-installed directing groups, though scalability remains challenging .
Physicochemical Properties
Thermodynamic and Solubility Profiles
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 214–216°C | DSC | |
| logP (Octanol/Water) | 1.04 | Shake-flask | |
| Aqueous Solubility (25°C) | 2.8 mg/mL | UV-Vis Spectroscopy | |
| pKa (Diketone) | 9.3 ± 0.2 | Potentiometric Titration |
The high melting point reflects strong crystal lattice forces from intermolecular hydrogen bonding between diketone groups . Solubility in polar aprotic solvents (e.g., DMSO: 48 mg/mL) exceeds aqueous solubility by 17-fold, informing formulation strategies for biological testing .
Stability Under Stress Conditions
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Thermal Degradation: Decomposition initiates at 230°C via retro-Mannich pathway, releasing dimethylamine (TGA) .
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Photostability: UV irradiation at 254 nm for 24 hr causes <5% degradation, confirming suitability for light-exposed applications .
Industrial and Research Applications
Polymer Science
Incorporating the spiro structure into polyimides increases glass transition temperatures (T₉) by 35°C compared to non-spiro analogues, making these polymers suitable for high-temperature adhesives .
Catalysis
Palladium complexes with 6,6-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione ligands achieve 94% enantioselectivity in Suzuki-Miyaura couplings, outperforming traditional biphenylphosphine ligands by 20% .
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